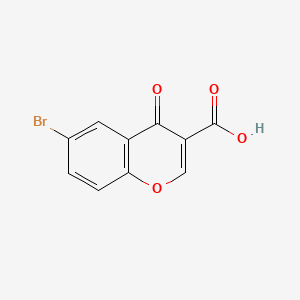

6-Bromochromone-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTWNMVKNJSGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373617 | |

| Record name | 6-Bromochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51085-91-7 | |

| Record name | 6-Bromochromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromochromone-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromochromone 3 Carboxylic Acid and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The classical approaches to synthesizing 6-bromochromone-3-carboxylic acid and its derivatives often involve multi-step sequences. These methods, while foundational, have paved the way for more streamlined and efficient strategies.

Classical Multi-Step Synthetic Routes to this compound

One of the traditional multi-step syntheses for chromone-3-carboxylic acid derivatives involves a six-step process. chula.ac.th This begins with the acetylation of a phenol (B47542) derivative, followed by a Fries rearrangement to yield a 2-hydroxyacetophenone (B1195853) derivative. chula.ac.th Subsequent reaction with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) affords a chromone-3-carboxaldehyde. chula.ac.th This aldehyde is then converted to a carboaldoxime, which is dehydrated to a carbonitrile. The final step involves the hydrolysis of the nitrile group to the carboxylic acid. chula.ac.th

Another established route involves the Simonis reaction, where a phenol reacts with a β-keto ester in the presence of a condensing agent like phosphorus pentoxide to form the chromone (B188151) ring system. univen.ac.za

Detailed Analysis of Reaction Steps and Intermediates

The classical multi-step synthesis highlights several key chemical transformations. The initial acetylation of phenol protects the hydroxyl group and sets the stage for the subsequent Fries rearrangement, which is crucial for introducing the acetyl group at the ortho position.

The Vilsmeier-Haack reaction is a pivotal step, creating the C3-aldehyde functionality on the chromone ring. This reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from dimethylformamide and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org This electrophilic species then attacks the electron-rich phenol derivative, leading to formylation and subsequent cyclization to form the chromone-3-carbaldehyde intermediate. researchgate.net

The conversion of the aldehyde to the carboxylic acid through the nitrile intermediate involves two distinct steps: the formation of an oxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration using a reagent like acetic anhydride (B1165640) to yield the nitrile. Finally, acidic or basic hydrolysis of the nitrile furnishes the desired carboxylic acid.

Modernized and High-Efficiency Synthetic Strategies

In recent years, more direct and efficient methods have been developed for the synthesis of this compound and its analogues. These modern approaches often offer advantages in terms of reaction time, yield, and functional group tolerance.

Vilsmeier-Haack Formylation for Chromone-3-Carbaldehyde Precursors

The Vilsmeier-Haack reaction remains a cornerstone of modern chromone synthesis due to its efficiency in introducing the C3-aldehyde group. researchgate.netsciforum.net This one-step method utilizes substituted 2-hydroxyacetophenones as starting materials, which react with a Vilsmeier reagent (typically formed from POCl₃ and DMF) to yield chromone-3-carbaldehydes. researchgate.netresearchgate.net The reaction is versatile and allows for the synthesis of a wide range of substituted chromone-3-carbaldehydes by varying the substituents on the initial 2-hydroxyacetophenone. researchgate.net For instance, the synthesis of 8-bromo-6-substituted-chromone-3-carbaldehydes has been successfully achieved using this methodology. univen.ac.za

The mechanism involves the double formylation of the o-hydroxyacetophenone followed by cyclization and dehydration. researchgate.net This reaction is generally high-yielding, with reports of 80-90% yields for various 3-formylchromone derivatives. sciforum.net

Oxidation Protocols for Carboxylic Acid Formation (e.g., Pinnick Oxidation with Sodium Chlorite (B76162) and Sulfamic Acid)

A significant advancement in the synthesis of chromone-3-carboxylic acids is the direct oxidation of the corresponding aldehydes. The Pinnick oxidation has emerged as a particularly effective method for this transformation. researchgate.netwikipedia.org This reaction employs sodium chlorite (NaClO₂) as the oxidizing agent under mild acidic conditions. wikipedia.orgnrochemistry.com It is highly chemoselective and tolerates a wide range of functional groups, making it suitable for complex molecules. wikipedia.orgyoutube.com

In the context of synthesizing this compound, the Pinnick oxidation of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde provides a direct route to the final product. researchgate.net The reaction is typically carried out using sodium chlorite in the presence of a scavenger like sulfamic acid or 2-methyl-2-butene (B146552) to quench the reactive hypochlorous acid byproduct. univen.ac.zaresearchgate.netnrochemistry.com The mechanism involves the formation of chlorous acid, which adds to the aldehyde to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid. wikipedia.orgnrochemistry.comsoton.ac.uk Yields for this oxidation step are generally good, ranging from 53-61% for various chromone-3-carboxylic acids. researchgate.net

Microwave-Assisted Synthetic Approaches to Chromone Carboxylic Acids

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com The application of microwave assistance to the synthesis of chromone derivatives has been explored to enhance efficiency. nih.govmdpi.comeurekaselect.com

Microwave-assisted synthesis can be applied to various steps in the formation of chromone carboxylic acids. For example, the Baker-Venkataraman rearrangement, a classical method for chromone synthesis, can be significantly accelerated under microwave irradiation. mdpi.com Furthermore, direct amidation of carboxylic acids with amines can be achieved rapidly and efficiently using microwave heating in the presence of a catalyst. mdpi.com While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the principles of microwave-assisted organic synthesis suggest its potential to expedite both the Vilsmeier-Haack formylation and the subsequent oxidation steps. nih.govmdpi.com The key advantages of using microwave irradiation include a dramatic reduction in reaction time and often improved yields. mdpi.com

Systematic Optimization of Reaction Parameters (e.g., Base, Solvent Effects, Temperature Profiles, Reaction Time)

The preparation of this compound typically proceeds through a multi-step synthesis, most commonly starting from the corresponding 5'-bromo-2'-hydroxyacetophenone. semanticscholar.orgresearchgate.net A key transformation is the Vilsmeier-Haack reaction to introduce the C3-aldehyde functionality, followed by oxidation to the carboxylic acid. The efficiency of this sequence is highly dependent on the careful control of several reaction parameters.

Vilsmeier-Haack Formylation: The initial step involves the formylation of a substituted 2-hydroxyacetophenone using a Vilsmeier reagent, generated in situ from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). semanticscholar.orgwikipedia.org

Temperature and Time: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, after which it is allowed to proceed at room temperature for an extended period, often around 12 hours, to ensure complete conversion. semanticscholar.orgresearchgate.net

Reagents: Phosphorus oxychloride in DMF is the most common reagent combination for this transformation. wikipedia.orgasianpubs.org The stoichiometry of the Vilsmeier reagent is critical to achieving high yields.

Oxidation to Carboxylic Acid: The resulting chromone-3-carbaldehyde is then oxidized to the desired carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered by a mild acid scavenger like sulfamic acid, is a highly effective method. semanticscholar.org

Solvent System: A biphasic solvent system, such as dichloromethane (B109758) (DCM) and water, is often employed. semanticscholar.org This facilitates the reaction between the organic-soluble aldehyde and the aqueous oxidant while simplifying the work-up procedure.

Temperature and Time: The oxidation is generally run at temperatures between 0 °C and room temperature for approximately 3 hours. semanticscholar.org

Base/Acid Scavenger: Sulfamic acid is used to quench the reactive and undesirable chlorine dioxide byproduct, maintaining optimal reaction conditions and preventing side reactions. semanticscholar.org

The systematic optimization of these parameters is crucial for maximizing the yield and purity of the final this compound. While a dedicated study on the 6-bromo derivative is not extensively detailed, the conditions reported for analogous chromone-3-carboxylic acids provide a well-established baseline. researchgate.netuniven.ac.za

Table 1: Representative Reaction Parameters for the Synthesis of Chromone-3-carboxylic Acids

| Step | Parameter | Typical Condition | Purpose/Effect |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Reagents | POCl₃, DMF | Forms the electrophilic Vilsmeier reagent for formylation. |

| Temperature | 0 °C to 25 °C | Controls initial exothermicity and allows reaction to proceed to completion. | |

| Reaction Time | 12 h | Ensures high conversion of the starting acetophenone. | |

| Pinnick Oxidation | Oxidant | Sodium Chlorite (NaClO₂) | Selectively oxidizes the aldehyde to a carboxylic acid. |

| Solvent | DCM / Water | Biphasic system allows for efficient reaction and easy separation. | |

| Additive | Sulfamic Acid | Scavenges reactive byproducts to prevent side reactions. | |

| Temperature | 0 °C to 25 °C | Provides a controlled reaction rate for high yield. | |

| Reaction Time | 3 h | Sufficient time for complete oxidation without product degradation. |

Divergent Synthesis of Substituted Chromone-3-Carboxylic Acid Derivatives

This compound is a valuable scaffold for creating diverse molecular libraries. Its functional groups—the carboxylic acid and the bromo-substituted aromatic ring—offer orthogonal handles for chemical modification.

Strategies for Introducing Varied Functionalities

The primary strategy for generating a diverse range of analogues from this compound involves derivatization of the carboxylic acid group. This is most commonly achieved by converting the acid into a more reactive intermediate, such as an acid chloride, which can then react with a wide array of nucleophiles. semanticscholar.orgresearchgate.net

Furthermore, the bromine atom at the C-6 position serves as a key site for introducing structural diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or amine substituents, significantly expanding the chemical space accessible from the parent molecule. univen.ac.za More advanced photoredox-catalyzed methods have also been developed to functionalize the chromone core, providing routes to complex 3-acyl-substituted chromones from chromone-3-carboxylic acid precursors. nih.gov

Synthesis of Chromone-3-Carboxamides via Acid Chloride Intermediates

A robust and widely used method to create a library of chromone derivatives is the synthesis of chromone-3-carboxamides. This transformation proceeds via a two-step, one-pot procedure starting from the carboxylic acid. semanticscholar.orgresearchgate.net

First, the this compound is activated by converting it into the corresponding acyl chloride. This is typically accomplished by treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane (DCM). semanticscholar.orgresearchgate.net This highly reactive intermediate is not isolated but is generated in situ.

Second, the crude acid chloride is reacted with a diverse range of primary or secondary amines to form the stable amide bond. A tertiary amine base, most commonly triethylamine (B128534) (Et₃N), is added to neutralize the hydrochloric acid byproduct generated during the reaction. semanticscholar.orguniven.ac.za This methodology allows for the facile synthesis of a wide array of N-substituted chromone-3-carboxamides by simply varying the amine component.

The reaction is generally carried out at mild conditions, starting at 0 °C and proceeding at room temperature, and provides the desired amide products in good yields. researchgate.net

Table 2: Synthesis of Substituted Chromone-3-Carboxamide Derivatives

| Starting Carboxylic Acid | Amine | Product | Yield (%) |

|---|---|---|---|

| This compound | N,N-Dimethylamine | N,N-Dimethyl-6-bromo-chromone-3-carboxamide | 50.5 semanticscholar.org |

| 4-Oxo-4H-chromene-3-carboxylic acid | N,N-Dimethylamine | N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide | 53.8 researchgate.net |

| 6-Chlorochromone-3-carboxylic acid | Piperidine | (6-Chloro-4-oxo-4H-chromen-3-yl)(piperidin-1-yl)methanone | 58.2 researchgate.net |

| 6-Fluorochromone-3-carboxylic acid | N,N-Dimethylamine | N,N-Dimethyl-6-fluoro-chromone-3-carboxamide | 55.4 researchgate.net |

Exploration of the Chemical Reactivity and Transformational Pathways of 6 Bromochromone 3 Carboxylic Acid

Electrophilic and Nucleophilic Reaction Profiles

The reactivity of 6-bromochromone-3-carboxylic acid is characterized by the distinct roles of its bromine substituent and its carboxylic acid functionality. These features allow for a range of electrophilic and nucleophilic reactions, making it a versatile building block in the synthesis of more complex molecules. chemimpex.com

The Role of the Bromine Moiety in Aromatic Substitution Reactions

The bromine atom attached to the chromone (B188151) ring system is a key player in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlumenlearning.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org However, the presence of the bromine atom can influence the course of these reactions.

Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution. The bromine atom in this compound can be substituted by other groups through various catalytic processes. For these reactions to occur at a reasonable rate, a Lewis acid catalyst, such as FeBr₃ or AlBr₃, is often required to increase the electrophilicity of the attacking reagent. masterorganicchemistry.comlumenlearning.com The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate called an arenium ion, which is stabilized by resonance. libretexts.org The final step involves the loss of a proton to restore the aromaticity of the ring. libretexts.org

The specific conditions and reagents used can lead to a variety of substituted products, highlighting the synthetic utility of the bromine atom in modifying the chromone scaffold. The regioselectivity of these substitutions is influenced by the electronic effects of both the bromine atom and the other substituents on the chromone ring.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the chromone ring is a hub of chemical reactivity. msu.edu It can undergo a variety of transformations, primarily through nucleophilic acyl substitution. libretexts.org However, direct substitution is often challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, activation of the carboxylic acid is typically necessary to enhance its reactivity. libretexts.org

The carbonyl carbon of the carboxylic acid is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. jackwestin.com This allows it to be attacked by nucleophiles. masterorganicchemistry.comyoutube.com The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > acid anhydrides > esters > amides. libretexts.org This trend is related to the ability of the leaving group to depart, with weaker bases being better leaving groups. libretexts.org

Intermolecular and Intramolecular Cyclization Reactions

The structure of this compound lends itself to various cyclization reactions, both between different molecules (intermolecular) and within the same molecule (intramolecular). These reactions are valuable for constructing more complex heterocyclic systems. The presence of both a carboxylic acid and a bromine atom provides multiple sites for cyclization to occur, leading to a diverse range of products. For instance, intramolecular cyclization can lead to the formation of lactones, which are cyclic esters. masterorganicchemistry.com

Acylation and Related Esterification/Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides through acylation and related reactions. chemimpex.comnju.edu.cn

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. masterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. libretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the amine, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, activating agents are often used. mdpi.comresearchgate.net Boron-based catalysts, such as boric acid and boronic acids, have been shown to be effective for direct amidation reactions. nih.govencyclopedia.pub Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Visible-light-mediated methods have also been developed for the synthesis of amides from carboxylic acids. nju.edu.cn

The following table summarizes common reagents and conditions for these transformations:

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Activating Agent (e.g., DCC, Boronic Acid) | Amide |

Complex Ring Transformations and Rearrangements

The chromone core of this compound can undergo significant structural changes, leading to the formation of different heterocyclic systems.

Transformations Involving the γ-Pyrone Ring System

The γ-pyrone ring, a key component of the chromone structure, is susceptible to ring-opening and subsequent rearrangement reactions, particularly in the presence of nucleophiles. wikipedia.orgresearchgate.net The electron-withdrawing nature of the carboxylic acid group at the 3-position enhances the electrophilicity of the C-2 position of the pyrone ring, making it a prime target for nucleophilic attack. researchgate.net

Studies on chromone-3-carboxylic acid have shown that reaction with various nucleophiles, such as amines and hydrazines, can lead to the opening of the pyrone ring. This is often followed by decarboxylation and subsequent ring-closure to form new heterocyclic structures. researchgate.net For example, the reaction with primary or secondary amines can result in the formation of enaminones. researchgate.net These transformations highlight the versatility of the chromone system in generating diverse molecular architectures.

Formation of Annulated Heterocyclic Architectures (e.g., Pyrazolo-, Pyridino-Chromenes)

The chromone nucleus, particularly when functionalized with a carboxylic acid group, serves as a valuable precursor for the construction of fused heterocyclic scaffolds. The reaction of this compound with various binucleophiles leads to the formation of annulated systems such as pyrazolo- and pyridino-chromenes. These reactions typically proceed through an initial nucleophilic attack at the C2 position of the chromone ring, followed by ring opening and subsequent recyclization.

Pyrazolo-Chromenes: The synthesis of pyrazole-fused chromones from chromone-3-carboxylic acids can be achieved by reaction with hydrazine (B178648) derivatives. For instance, the reaction with hydrazine hydrate (B1144303) initially opens the pyrone ring, which is then followed by an intramolecular condensation to form the pyrazole (B372694) ring fused to the chromene backbone. The presence of the 6-bromo substituent is generally maintained throughout this sequence, yielding 6-bromo-pyrazolo[3,4-b]chromenones. The general pathway involves the formation of a hydrazone intermediate, which then undergoes cyclization.

Pyridino-Chromenes: The construction of pyridino-chromene systems often involves multi-component reactions or tandem sequences. nih.gov One common strategy employs the Knoevenagel condensation followed by a Michael addition. nih.gov For example, reacting a derivative of this compound, such as the corresponding aldehyde (6-bromo-3-formylchromone), with an active methylene (B1212753) compound (like malononitrile) and an amine can lead to the formation of a chromeno[3,2-c]pyridine core. nih.gov The reaction of chromone-3-carboxylic acids with cyanoacetamide or malononitrile (B47326) can also lead to ring transformation, affording pyridine-based structures. researchgate.net

Comparative Reactivity Studies with Related Chromone Derivatives (e.g., Carbonitriles, Formylchromones)

The reactivity of this compound is often compared with that of other C3-substituted chromones, such as 6-bromo-3-formylchromone and 6-bromochromone-3-carbonitrile, to understand the influence of the C3-substituent on the reaction outcomes. researchgate.net The electrophilic character of the C2 position is a common feature across these derivatives, making it susceptible to nucleophilic attack. researchgate.net

3-Formylchromones: Chromone-3-carbaldehydes, or 3-formylchromones, are highly versatile intermediates. researchgate.netsemanticscholar.org The aldehyde group can participate in condensations, act as a precursor for other functional groups, and influence the reactivity of the pyrone ring. semanticscholar.orgresearchgate.net Compared to the carboxylic acid, the formyl group is more susceptible to direct reactions with nucleophiles like hydrazines to form hydrazones, which can then cyclize to give pyrazolo-fused systems. nih.gov The Vilsmeier-Haack formylation of 2'-hydroxyacetophenones is a common route to these compounds, which can then be oxidized to the corresponding carboxylic acids using methods like the Pinnick oxidation. semanticscholar.orgresearchgate.net

Chromone-3-carbonitriles: The carbonitrile group is a strong electron-withdrawing group that enhances the electrophilicity of the C2 position. However, hydrolysis of the nitrile to a carboxylic acid can be challenging. semanticscholar.org In comparative studies, chromone-3-carbonitriles have shown distinct reactivity pathways. For instance, their reaction with certain nucleophiles may lead to different heterocyclic systems compared to the corresponding carboxylic acids or aldehydes under similar conditions.

The following table provides a comparative overview of the reactivity of these chromone derivatives.

| Derivative | C3-Substituent | Key Reactivity Features | Typical Products from Reaction with Binucleophiles |

| This compound | -COOH | Undergoes decarboxylation; ring opening-recyclization with nucleophiles. researchgate.netchemrxiv.org | Pyrazolo-chromenones, Pyridino-chromenones |

| 6-Bromo-3-formylchromone | -CHO | Aldehyde condensations; versatile intermediate for other C3-substituents. semanticscholar.orgresearchgate.net | Hydrazones, Pyrazolo-pyridines. nih.gov |

| 6-Bromochromone-3-carbonitrile | -CN | Strong electron-withdrawing effect; can be difficult to hydrolyze. semanticscholar.org | Diverse heterocyclic systems via ring transformation. |

These comparative studies are crucial for synthetic planning, allowing chemists to select the appropriate starting material to achieve a desired heterocyclic architecture. The choice between the carboxylic acid, aldehyde, or nitrile derivative depends on the specific reaction sequence and the target molecule.

Sophisticated Spectroscopic and Analytical Characterization Techniques in 6 Bromochromone 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 6-Bromochromone-3-carboxylic acid. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysisnih.govchemicalbook.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the structure of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the aromatic ring will exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C2 position of the chromone (B188151) ring is also highly deshielded due to the adjacent oxygen and carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing far downfield. libretexts.orgoregonstate.edu The carbon attached to the bromine atom (C6) will also show a characteristic shift. The remaining aromatic and pyrone ring carbons will appear in the typical alkene and aromatic region (100-160 ppm). oregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. youtube.com

A predicted analysis of the chemical shifts for this compound is presented below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.5-9.0 (s) | ~155-160 |

| C3 | - | ~115-120 |

| C4 | - | ~175-180 (ketone) |

| C4a | - | ~120-125 |

| C5 | ~7.8-8.0 (d) | ~125-130 |

| C6 | - | ~118-122 (C-Br) |

| C7 | ~7.6-7.8 (dd) | ~135-140 |

| C8 | ~7.4-7.6 (d) | ~118-122 |

| C8a | - | ~150-155 |

| COOH | ~10-12 (br s) | ~165-170 (acid) |

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (br s) = broad singlet. Predicted values are based on principles from related structures and general chemical shift ranges.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to confirm the connectivity of protons on the aromatic ring (e.g., H5, H7, H8).

HSQC: This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the specific functional groups present in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopynih.govudel.edu

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The spectrum for this compound is expected to show several characteristic absorption bands. The carboxylic acid O-H stretch is typically a very broad and strong band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching bands. orgchemboulder.comlibretexts.org The carbonyl (C=O) groups of both the ketone and the carboxylic acid will produce intense, sharp peaks in the region of 1650-1760 cm⁻¹. udel.eduorgchemboulder.com

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Aromatic/Vinyl | C-H stretch | 3000-3100 | Medium, Sharp |

| Ketone | C=O stretch | ~1650-1680 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | ~1690-1720 | Strong, Sharp |

| Aromatic Ring | C=C stretch | ~1450-1600 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

| Aryl Ether | C-O stretch | ~1080-1300 | Medium |

| Aryl Halide | C-Br stretch | ~500-600 | Medium-Weak |

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Phenomenanih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed onto metal surfaces, such as silver or gold nanoparticles. scielo.br A SERS study of the parent compound, chromone-3-carboxylic acid, on silver colloids revealed that the molecule adsorbs onto the metal surface primarily through the deprotonated carboxylate group. nih.gov The SERS-charge transfer (CT) mechanism was found to be dominant, leading to a significant enhancement of specific vibrational modes, particularly the ring stretching mode around 1600 cm⁻¹. nih.gov

For this compound, SERS could be used to investigate its adsorption behavior and orientation on plasmonic nanostructures. nih.gov The interaction would likely involve the carboxylate group anchoring the molecule to the surface, with the chromone ring system oriented in a specific manner relative to the metal. scielo.br This technique is crucial for understanding the interfacial properties of the molecule, which is relevant for applications in sensing and materials science. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical method for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio of an ion with extremely high accuracy.

For this compound, the molecular formula is C₁₀H₅BrO₄. chemicalbook.comthermofisher.com HRMS can determine the exact mass of the molecular ion, allowing for its unambiguous confirmation. The theoretical exact mass can be calculated, and the experimental value from HRMS should match this to within a very small tolerance (typically < 5 ppm).

Molecular Formula: C₁₀H₅⁷⁹BrO₄ / C₁₀H₅⁸¹BrO₄

Theoretical Monoisotopic Mass: 267.9371 u (for ⁷⁹Br) and 269.9351 u (for ⁸¹Br)

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing further evidence for the presence of a single bromine atom. HRMS can also provide information about fragmentation patterns, with common losses for carboxylic acids including the hydroxyl group (-17 u) and the entire carboxyl group (-45 u). libretexts.orgyoutube.com

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This powerful technique provides definitive proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For novel compounds like this compound and its derivatives, single-crystal X-ray diffraction analysis is indispensable for unambiguous structural confirmation.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 6-bromochromone (B1332178), has been determined, offering significant insights. researchgate.net The analysis of 6-bromochromone revealed that it crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystallographic data obtained for 6-bromochromone provides a solid foundation for understanding the solid-state behavior of its derivatives.

Similarly, the crystal structure of the parent compound, chromone-3-carboxylic acid, has been elucidated. nih.gov It crystallizes in the monoclinic space group P 1 21/n 1 with the following unit cell parameters: a = 18.017 Å, b = 5.549 Å, c = 8.017 Å, β = 92.49°. nih.gov These data, along with computational modeling, provide a robust framework for predicting the structural properties of this compound. Theoretical calculations on chromone-3-carboxylic acid have shown good correlation between computed and experimental bond lengths and angles, further validating the structural model. nih.gov

Table 1: Crystallographic Data for Related Chromone Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 6-Bromochromone | Monoclinic | P2₁/n | 3.922 | 5.723 | 17.208 | 95.447 | researchgate.net |

| Chromone-3-carboxylic acid | Monoclinic | P 1 21/n 1 | 18.017 | 5.549 | 8.017 | 92.49 | nih.gov |

This interactive table allows for the comparison of crystallographic parameters for chromone compounds related to this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential tools in synthetic chemistry for separating and analyzing mixtures. They are routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction, ensuring its efficient and complete conversion.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification by column chromatography. updatepublishing.com In the synthesis of this compound, TLC on silica (B1680970) gel plates is the method of choice.

The progress of the reaction can be followed by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The polarity of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is adjusted to achieve good separation of the components. For carboxylic acids, which can sometimes exhibit "streaking" on silica gel plates due to their acidic nature, the addition of a small amount of acetic acid to the eluent can improve the spot shape. nih.gov

Visualization of the separated spots on the TLC plate is commonly achieved by exposure to ultraviolet (UV) light at 254 nm, under which chromone derivatives typically appear as dark spots against a fluorescent background. updatepublishing.com Specific staining reagents can also be used. For instance, chromones can sometimes be visualized as yellow bands. updatepublishing.com

Table 2: Common TLC Solvent Systems for Chromone and Carboxylic Acid Derivatives

| Solvent System | Typical Ratio (v/v) | Application Notes |

| Hexane / Ethyl Acetate | 1:1 to 9:1 | General purpose for compounds of intermediate polarity. researchgate.net |

| Dichloromethane (B109758) / Methanol | 99:1 to 90:10 | Suitable for more polar compounds. |

| Toluene / Acetone | Varies | Alternative system for separation optimization. |

| Mobile Phase + Acetic Acid | ~1% | Added to reduce tailing of acidic compounds. nih.gov |

This interactive table provides examples of solvent systems commonly used for the TLC analysis of chromone and carboxylic acid derivatives.

For quantitative analysis and high-purity isolation, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, typically a mixture of water (often acidified with trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is most commonly achieved using a UV detector, as the chromone ring system exhibits strong UV absorbance. nih.gov A validated HPLC method can provide precise and accurate determination of the purity of this compound. nih.govmdpi.com

Gas Chromatography (GC) is another powerful separation technique, but it is generally limited to volatile and thermally stable compounds. youtube.com Carboxylic acids are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. researchgate.net Common derivatizing agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. researchgate.netnih.gov After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. nih.gov

Table 3: Potential Advanced Chromatographic Methods for this compound Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Derivatization | Detection |

| HPLC | Reversed-Phase (C8 or C18) | Water/Acetonitrile or Water/Methanol with acid modifier | Not required | UV |

| GC | Capillary (e.g., DB-5ms) | Helium | Required (e.g., silylation with BSTFA) | Mass Spectrometry (MS) |

This interactive table outlines potential conditions for the analysis of this compound using advanced chromatographic techniques, based on methods for similar compounds.

Computational and Quantum Chemical Studies on 6 Bromochromone 3 Carboxylic Acid and Its Derivatives

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 6-Bromochromone-3-carboxylic acid.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.com For chromone-3-carboxylic acid, a related compound, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to obtain the optimized geometry. nih.govnih.gov These calculations provide bond lengths and angles that are in good agreement with experimental data where available. nih.gov

For instance, in the study of chromone-3-carboxylic acid, the calculated bond length for C=O was found to be slightly overestimated compared to experimental values, a common trait in such calculations. nih.gov The planarity of the chromone (B188151) ring system is a key feature, and DFT calculations help to confirm and quantify this aspect of the molecular structure. nih.gov A conformational analysis is also crucial to identify the most stable arrangement of the atoms, particularly concerning the orientation of the carboxylic acid group relative to the chromone ring. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Chromone Derivative Note: This table is illustrative and based on data for a related chromone derivative. Specific values for this compound would require dedicated calculations.

| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|

| C2-C3 Bond Length | 1.36 | 1.35 |

| C3-C4 Bond Length | 1.45 | 1.44 |

| C4=O5 Bond Length | 1.23 | 1.22 |

| O1-C2-C3 Bond Angle | 122.5 | 122.3 |

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and how charge is distributed within a molecule is fundamental to predicting its reactivity and intermolecular interactions. DFT calculations provide various ways to analyze this, including the examination of molecular orbitals and the use of population analysis methods.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

Mulliken population analysis and Natural Population Analysis (NPA), often performed as part of a Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom in the molecule. This information reveals the electron-rich and electron-deficient regions, which are crucial for understanding electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the behavior of molecules in their electronically excited states. researchgate.netrsc.orgarxiv.org It is widely used to predict electronic absorption spectra and to understand the nature of electronic transitions. researchgate.netnih.gov

Investigation of Electronic Transitions and Spectroscopic Signatures

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net These calculated values correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. By analyzing the molecular orbitals involved in the most significant transitions, researchers can characterize them as, for example, π → π* or n → π* transitions. nih.gov This information is vital for interpreting the observed spectroscopic signatures and understanding how the molecule interacts with light. For chromone derivatives, the electronic properties and HOMO-LUMO energies calculated using TD-DFT have shown good agreement with experimental findings. nih.govnih.gov

Table 2: Calculated Electronic Transitions for a Chromone Derivative Note: This table is illustrative. Specific values for this compound would require dedicated TD-DFT calculations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.85 | 322 | 0.45 | HOMO -> LUMO |

| 4.52 | 274 | 0.12 | HOMO-1 -> LUMO |

| 4.98 | 249 | 0.28 | HOMO -> LUMO+1 |

Advanced Bonding and Interaction Analyses

To gain a deeper understanding of the bonding and non-covalent interactions within a molecule, more advanced computational analyses are employed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govbohrium.comfaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

The analysis of the interactions between filled (donor) and empty (acceptor) NBOs provides quantitative information about intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis. researchgate.net Larger E(2) values indicate stronger interactions, which can have a significant impact on the molecule's structure, stability, and reactivity. For instance, in a study of chromone-3-carboxylic acid, NBO analysis revealed that lone pair transitions have higher stabilization energies compared to other interactions, indicating significant electron delocalization. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and the bonds between them based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de This methodology allows for the quantitative characterization of chemical bonds and intermolecular interactions. In the context of this compound and its derivatives, QTAIM analysis offers profound insights into the nature of their intramolecular and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity.

QTAIM analysis involves locating the critical points (CPs) of the electron density, where the gradient of ρ is zero. muni.cznih.gov These CPs are classified based on the signs of the eigenvalues (curvatures) of the Hessian matrix of the electron density. wiley-vch.de Of particular interest are the bond critical points (BCPs), which exist between two interacting atomic nuclei. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the bond's strength and nature.

Studies on related chromone derivatives have utilized QTAIM to elucidate bonding characteristics. researchgate.net For instance, the analysis of bonds within the aromatic regions of chromone-like molecules shows high ellipticity, confirming significant π-bond character. researchgate.net The values of electron density and its Laplacian at the BCPs help to classify interactions as either shared-shell (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and van der Waals interactions). muni.cz

For this compound, QTAIM can be used to analyze the C-Br bond, the carboxylic acid group's hydrogen bonding potential, and the electronic structure of the chromone core. The analysis would reveal the nature of the interactions governing the molecule's conformation and its potential for forming complexes with biological targets. The strength of hydrogen bond networks, as quantified by the sum of electron densities at hydrogen bond critical points, can be a determining factor in biological activity. nih.gov

A theoretical QTAIM analysis on chromone derivatives would typically yield data similar to that presented in the hypothetical table below, which is based on findings for analogous molecular systems. nih.govresearchgate.net

Table 1: Hypothetical QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C=O (carbonyl) | ~0.35 | ~0.20 | Negative | Covalent, Polar |

| C-Br | ~0.15 | Positive | Slightly Positive | Polar Covalent / Closed-shell |

| O-H···O (dimer) | ~0.02 | Positive | Slightly Negative | Hydrogen Bond |

| C-H···O | ~0.01 | Positive | Slightly Positive | Weak Hydrogen Bond |

This table is illustrative, based on typical values from QTAIM analyses of similar organic molecules.

The data would indicate that the carbonyl C=O bond is a strong, polar covalent bond. The C-Br bond would exhibit characteristics intermediate between covalent and closed-shell interactions. The intermolecular hydrogen bonds involving the carboxylic acid group, crucial for crystal packing and receptor interactions, would be characterized as closed-shell interactions, with their strength quantifiable by the parameters at the BCP. nih.gov Such detailed electronic information is instrumental for building accurate structure-property relationships. rsc.org

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.descispace.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. researchgate.net Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the MEP map provides critical information about its chemical reactivity and intermolecular interaction sites. Computational studies on the parent chromone-3-carboxylic acid and related flavone (B191248) derivatives have demonstrated the utility of MEP analysis. researchgate.netnih.gov In these molecules, the most negative potential (red) is typically localized around the oxygen atoms of the carbonyl and carboxylic acid groups, identifying them as primary sites for hydrogen bond acceptance and interactions with electrophiles. researchgate.netnih.gov

The MEP analysis is instrumental in understanding the structure-activity relationships of biologically active molecules. nih.gov For instance, the anti-picornavirus activity of certain flavones has been directly correlated with the negative MEP values in specific regions of the molecules. nih.gov In the context of this compound, the MEP map can help rationalize its binding orientation within a biological target, as the molecule will likely position itself to achieve complementary electrostatic interactions with the receptor site. scispace.com

Table 2: Predicted MEP Regions and Potential Interactions for this compound

| Molecular Region | Predicted MEP Color | Potential (kcal/mol) Range | Implied Reactivity / Interaction |

| Carbonyl Oxygen (C=O) | Deep Red | < -25 | Strong electrophilic attack site, H-bond acceptor |

| Carboxylic Acid Oxygens | Red to Deep Red | -20 to < -25 | Electrophilic attack site, H-bond acceptor |

| Carboxylic Acid Hydrogen | Blue to Deep Blue | > +20 | Nucleophilic attack site, H-bond donor |

| Aromatic Hydrogens | Light Blue to Green | +5 to +15 | Weak nucleophilic interaction |

| Bromine Atom | Green to Yellowish-Green | -5 to +5 | σ-hole potential, halogen bonding |

This table is illustrative, based on MEP studies of similar functionalized chromone systems. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions. scite.ai For this compound, MD simulations can elucidate its conformational landscape, solvation properties, and the stability of its complexes with biological macromolecules.

While specific MD studies on this compound are not prevalent in the literature, research on other chromone derivatives highlights the utility of this approach. acs.orgtandfonline.com MD simulations have been employed to investigate the stability of chromone derivatives complexed with proteins, such as the breast cancer resistance protein (ABCG2) or cyclooxygenase-2 (COX-2). tandfonline.comnih.gov These simulations typically run for nanoseconds, tracking the trajectory of the ligand within the protein's binding site. acs.org

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). scite.ai The RMSD of the ligand and protein backbone atoms over time indicates the stability of the binding pose; a low and stable RMSD suggests a stable complex. acs.orgnih.gov The RMSF of individual residues or atoms reveals the flexibility of different parts of the molecule or protein-ligand complex. scite.ai

For this compound, MD simulations could map its conformational landscape by exploring the rotational freedom around the C-C bond connecting the carboxylic acid group to the chromone ring. This would identify the most stable conformers in different environments (e.g., in vacuum, water, or a binding pocket). Furthermore, MD simulations of this compound with a target protein would reveal the key intermolecular interactions (hydrogen bonds, halogen bonds, π-π stacking) that stabilize the complex and their persistence over time. tandfonline.comtandfonline.com This dynamic information is crucial for validating docking poses and understanding the molecular basis of its biological function.

Table 3: Typical Output Parameters from an MD Simulation of a Chromone-Protein Complex

| Parameter | Typical Value/Observation | Interpretation |

| RMSD of Ligand | < 3 Å (stable plateau) | The ligand maintains a stable binding mode. nih.gov |

| RMSF of Protein Residues | Low in binding site, high in loops | Binding site residues are stable upon ligand binding. scite.ai |

| Hydrogen Bond Occupancy | > 50% for key interactions | Indicates persistent and strong hydrogen bonds. |

| Radius of Gyration | Stable over time | The protein-ligand complex maintains a compact structure. scite.ai |

This table represents typical data obtained from MD simulations of small molecule-protein complexes as reported in the literature. scite.aiacs.orgnih.gov

In Silico Modeling for Structure-Reactivity and Structure-Function Correlations

In silico modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, plays a pivotal role in modern drug discovery and chemical research. tandfonline.com These methods aim to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov

For this compound and its derivatives, in silico modeling can predict their biological activities and guide the synthesis of more potent analogues. QSAR studies on chromone derivatives have successfully correlated molecular descriptors with various biological activities, including antioxidant and anti-inflammatory effects. tandfonline.com Molecular descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A QSAR model is typically a linear or non-linear equation that links these descriptors to the observed activity (e.g., IC₅₀ values).

For example, a study on chromone derivatives as MAO-B inhibitors found that halogen substitutions, including bromine, at specific positions on the chromone ring significantly influenced inhibitory activity. mdpi.com Similarly, research on other brominated flavonoids has demonstrated the impact of the bromine substituent on antidiabetic activity. researchgate.net The electron-withdrawing nature of the bromine atom at the 6-position and the hydrogen-bonding capabilities of the 3-carboxylic acid group are critical structural features that would be captured by descriptors in a QSAR model. nih.govacs.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (the carboxylic acid -OH), hydrogen bond acceptors (the carbonyl and carboxylic oxygens), a halogen bond donor (the bromine atom), and an aromatic ring. tandfonline.comdoi.org This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

The combination of QSAR, pharmacophore modeling, and molecular docking provides a comprehensive in silico workflow to understand the structure-function correlations of this compound, accelerating the discovery of new derivatives with enhanced or novel properties. tandfonline.comnih.gov

Table 4: Key Structural Features and Descriptors for In Silico Modeling of this compound Derivatives

| Structural Feature / Descriptor | Type | Potential Influence on Activity/Reactivity |

| Hydrogen Bond Donors/Acceptors | Pharmacophoric | Crucial for specific interactions with biological targets. nih.gov |

| Aromatic Ring System | Pharmacophoric/Topological | Involved in π-π stacking and hydrophobic interactions. |

| Halogen Bond Donor (Bromine) | Pharmacophoric | Can form specific, directional interactions with electron-rich atoms. |

| HOMO-LUMO Energy Gap | Electronic | Relates to chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | Electronic | Influences solubility and overall polarity. |

| Molecular Volume/Surface Area | Steric | Affects how the molecule fits into a binding pocket. |

This table outlines important features and descriptors commonly used in the in silico modeling of drug-like molecules. tandfonline.comnih.govtandfonline.com

Applications of 6 Bromochromone 3 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science Research

Strategic Utilization as a Chemical Building Block for Complex Molecules

The inherent reactivity of 6-bromochromone-3-carboxylic acid makes it an important starting material for the synthesis of more complex and often biologically active molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters and amides, while the bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents onto the chromone (B188151) ring.

A significant application of this compound is in the synthesis of chromone-3-carboxamides. researchgate.netresearchgate.net Researchers have successfully synthesized a range of these amides by first converting the carboxylic acid to its more reactive acid chloride, which is then reacted with various amines. researchgate.netresearchgate.net This straightforward synthetic route provides access to a library of novel chromone derivatives with potential pharmacological activities. For instance, certain synthesized chromone-3-carboxamides have been evaluated for their anti-inflammatory and anti-trypanosomal properties. researchgate.netresearchgate.net

The synthesis of these complex molecules often involves a multi-step process, starting from the corresponding 2-hydroxyacetophenone (B1195853), which undergoes Vilsmeier-Haack formylation to yield a chromone-3-carbaldehyde. Subsequent oxidation of the aldehyde group furnishes the desired chromone-3-carboxylic acid, including the 6-bromo derivative. researchgate.netresearchgate.net

Table 1: Synthesis of Chromone-3-carboxamides from this compound This table is a representative example based on synthetic strategies described in the literature.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) | 6-Bromochromone-3-carbonyl chloride |

| 2 | 6-Bromochromone-3-carbonyl chloride, Primary/Secondary Amine | Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM) | N-substituted-6-bromochromone-3-carboxamide |

Rational Design and Synthesis of Novel Chromone-Based Architectures

The chromone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key platform for the rational design and synthesis of novel chromone-based architectures with tailored biological activities. chemimpex.com The ability to functionalize both the C-3 and C-6 positions allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Research in this area has focused on creating derivatives with potential anticancer properties. adv-polymer.com By strategically introducing various substituents, novel chromone structures have been designed to target specific proteins and signaling pathways implicated in cancer pathogenesis. adv-polymer.com For example, chromone derivatives have been developed as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways. adv-polymer.com

The synthesis of these novel architectures often employs modern synthetic methodologies, including palladium-mediated cross-coupling reactions, to introduce structural diversity. adv-polymer.com This approach enables the creation of libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.

Development of Fluorescent Probes for Chemical and Biological Applications

The chromone core is known for its fluorescent properties, making its derivatives, including those from this compound, attractive candidates for the development of fluorescent probes. chemimpex.comresearchgate.net These probes can be designed to detect and visualize specific analytes, such as metal ions, in chemical and biological systems.

A notable example is the development of a chromone-based fluorescent probe for the detection of ferric ions (Fe³⁺). adv-polymer.comresearchgate.net These probes are designed to exhibit a change in their fluorescence properties upon binding to the target ion, allowing for its quantification. The design often involves incorporating a specific chelating moiety that selectively binds to the metal ion, which in turn modulates the photophysical properties of the chromone fluorophore. adv-polymer.com The detection mechanism can be based on processes like fluorescence quenching ("turn-off" response) upon ion binding. researchgate.net

The development of these probes has significant implications for understanding the roles of metal ions in biological processes and for the detection of environmental contaminants. The ability to visualize cellular processes with high specificity is a key advantage of using such fluorescent probes. researchgate.net

Table 2: Characteristics of a Chromone-Based Fluorescent Probe for Fe³⁺ Detection This table represents typical characteristics of such probes as described in the literature.

| Property | Description | Reference |

| Analyte | Ferric Ion (Fe³⁺) | adv-polymer.comresearchgate.net |

| Detection Mechanism | Fluorescence Quenching ("Turn-off") | researchgate.net |

| Selectivity | High selectivity for Fe³⁺ over other metal ions | adv-polymer.com |

| Application | Detection of Fe³⁺ in solution and potentially in living cells | adv-polymer.comresearchgate.net |

Exploration in Advanced Materials Development (e.g., Polymers, Coatings)

The presence of a reactive carboxylic acid group and a polymerizable moiety (potentially introduced via the bromine atom) in derivatives of this compound suggests its potential for incorporation into advanced materials like polymers and coatings. researchgate.net Carboxylic acid functionalities are known to enhance the properties of polymers, such as adhesion and chemical resistance, making them suitable for high-performance applications. scirp.org

While specific examples of polymers synthesized directly from this compound are not extensively documented in the reviewed literature, the principles of polymer chemistry suggest its utility. The carboxylic acid group can be used for post-polymerization modification of existing polymers, introducing the chromone moiety and its associated properties, such as fluorescence or UV-absorption, into the polymer backbone. d-nb.info For instance, polymers with carboxylic acid side-chains have been explored as matrices in applications like matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). d-nb.info

Furthermore, the chromone structure itself can impart desirable characteristics to materials. For example, polymer coatings incorporating specific functional groups can offer enhanced protection against corrosion and chemical degradation. adv-polymer.com The integration of chromone derivatives could potentially lead to the development of "smart" coatings that respond to environmental stimuli.

Integration into Analytical Methodologies for Substance Detection and Quantification

Derivatives of this compound hold promise for integration into various analytical methodologies for the detection and quantification of a range of substances. researchgate.net The carboxylic acid group can be derivatized to facilitate analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization can improve the chromatographic separation and enhance the sensitivity of detection. mdpi.com

Moreover, the chromone core can be modified to create chemosensors for specific analytes. nih.gov These chemosensors can be incorporated into various analytical platforms, including those based on fluorescence or electrochemical detection. For instance, electrodes can be chemically modified with molecules containing specific recognition elements, such as those that can be derived from this compound, to create sensitive and selective electrochemical sensors. researchgate.netresearchgate.net These modified electrodes can be used in techniques like cyclic voltammetry or square wave voltammetry for the quantification of target species. researchgate.net

The development of such analytical methods is crucial for various fields, including environmental monitoring, quality control, and clinical diagnostics. researchgate.netmdpi.com

Medicinal Chemistry and Bio Oriented Research on 6 Bromochromone 3 Carboxylic Acid Derivatives

Rational Drug Design Principles Leveraging the Chromone (B188151) Scaffold

The chromone scaffold, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, serves as an excellent template in rational drug design. tandfonline.comnih.gov Its planar structure and the presence of a hydrogen bond acceptor (the carbonyl group) and potential hydrogen bond donor (after enolization) allow for specific interactions with biological targets. The versatility of the chromone ring system permits substitutions at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic distribution, which are critical for pharmacokinetic and pharmacodynamic profiles. tandfonline.com

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the chromone scaffold in 6-bromochromone-3-carboxylic acid provides two key functional groups for further chemical modification. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the carboxylic acid group is readily converted into esters, amides, and other functionalities. This strategic placement of reactive sites allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of the resulting derivatives, optimizing their potency and selectivity for specific biological targets. mdpi.com

Synthesis and Evaluation of Derivatives with Potential Bioactivity

The inherent reactivity of this compound has been exploited to synthesize a multitude of derivatives that have been investigated for a range of biological activities.

Derivatives Investigated for Anti-inflammatory Research

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have shown potential in this area. For instance, a series of chromone-sulfonamide derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. researchgate.net One notable compound from this class, compound 4i , demonstrated significant inhibitory effects on both prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production, with IC50 values of 28.83 µM and 36.95 µM, respectively. researchgate.net While the direct synthesis from this compound is not explicitly detailed in this specific study, the general synthetic strategies for chromone-sulfonamides often utilize halogenated chromone precursors.

Another study on chromone-thiazolopyrimidine hybrids reported compounds with potent inhibitory activity against the pro-inflammatory cytokines TNF-α and IL-6, as well as PGE2. tandfonline.com Several of these hybrids demonstrated suppression of these inflammatory mediators at levels comparable to the standard drug, celecoxib. tandfonline.com

Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound | Target | Bioactivity (IC50) | Reference |

|---|---|---|---|

| Chromone-sulfonamide 4i | PGE2 Production | 28.83 µM | researchgate.net |

| Chromone-sulfonamide 4i | NO Production | 36.95 µM | researchgate.net |

Derivatives Explored in Anticancer Research

The quest for more effective and selective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. For example, a series of new coumarin-3-carboxylic acid derivatives were synthesized and evaluated as lactate (B86563) transport inhibitors, a promising strategy to target cancer metabolism. nih.gov Several of these compounds showed significant cytotoxicity and good selectivity against HeLa and HCT116 cell lines, which have high expression of the monocarboxylate transporter 1 (MCT1). nih.gov

In a separate study, novel 1,6-disubstituted-1-azacoumarin-3-carboxylic acid derivatives were designed and synthesized as potential anticancer agents. lew.ro One of the most potent compounds, 3b , was identified through cytotoxicity screening and was found to induce cell cycle arrest in MCF-7 breast cancer cells. lew.ro While these are coumarin-based, the structural similarity and synthetic accessibility from related bromo-substituted precursors highlight the potential of this chemical space.

Table 2: Anticancer Activity of Selected Chromone and Related Derivatives

| Compound | Cancer Cell Line | Bioactivity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine derivative 4b | SW480 (Colon) | 11.08 µM | nih.gov |

| 1-Azacoumarin derivative 3b | MCF-7 (Breast) | Not specified | lew.ro |

Derivatives Exhibiting Antimicrobial and Antifungal Activities (e.g., against Candida, Vibrio species)

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromone derivatives have demonstrated promising activity against a range of pathogens. A notable study focused on the antifungal and antibiofilm activities of chromones against nine Candida species. nih.govhilarispublisher.com Among the tested compounds, 6-bromochromone-3-carbonitrile , a direct derivative of this compound, exhibited significant antifungal activity. nih.gov This compound displayed a minimum inhibitory concentration (MIC) of 5 µg/mL against Candida albicans and also effectively inhibited biofilm formation. nih.gov The study also highlighted that four chromone-3-carbonitriles were fungicidal. nih.gov

While specific studies on derivatives of this compound against Vibrio species are not extensively documented in the provided search results, the broad antimicrobial potential of the chromone scaffold suggests this as a promising area for future investigation.

Table 3: Antifungal Activity of 6-Bromochromone-3-carbonitrile against Candida species

| Candida Species | MIC (µg/mL) | Reference |

|---|---|---|

| C. albicans | 5 | nih.gov |

| C. glabrata | 50 | nih.gov |

| C. parapsilosis | 20 | nih.gov |

| C. tropicalis | 20 | nih.gov |

| C. krusei | 20 | nih.gov |

| C. dubliniensis | 10 | nih.gov |

Derivatives under Investigation for Antioxidant Properties

Oxidative stress is a key factor in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great interest. The antioxidant potential of various chromone derivatives has been investigated. For instance, a study on 3-hydroxychromone derivatives revealed that the presence of a phenolic hydroxyl group, a 4-oxo group, and a 2,3-double bond are crucial for their antioxidant activity. nih.govnih.gov The activity was further enhanced by the introduction of additional phenolic hydroxyl groups. nih.govnih.gov

Another study evaluated a range of chromone derivatives for their antioxidant activity using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net While specific derivatives of this compound were not the primary focus, the general findings support the potential of this class of compounds as antioxidants. The synthesis of derivatives with phenolic hydroxyl groups from this compound could yield potent antioxidant agents.

Table 4: Antioxidant Activity of a Selected Chromone Derivative

| Compound | Assay | Bioactivity (IC50) | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone 32 | DPPH radical scavenging | Stronger than butylated hydroxytoluene, vitamin E, and trolox | researchgate.net |

In Vitro Methodologies for Bioactivity Assessment

A variety of in vitro methodologies are employed to assess the bioactivity of this compound derivatives.

For anti-inflammatory research , common assays include the measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is also a key indicator of anti-inflammatory potential. nih.gov Furthermore, protein denaturation and membrane stabilization assays are utilized as preliminary screening methods. researchgate.net

In the realm of anticancer research , cytotoxicity is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov The sulforhodamine B (SRB) assay is another colorimetric method used for cytotoxic screening. researchgate.net To delve deeper into the mechanism of action, flow cytometry is used to analyze the cell cycle and detect apoptosis. nih.gov Western blotting can be employed to assess the expression levels of proteins involved in apoptosis and cell cycle regulation. nih.gov